5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine
Description
This compound features a thiazole core substituted with a methyl group at position 4 and a 3-isopropyl-1,2,4-oxadiazole moiety at position 5.
Properties
Molecular Formula |
C9H12N4OS |
|---|---|
Molecular Weight |
224.29 g/mol |
IUPAC Name |
4-methyl-5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12N4OS/c1-4(2)7-12-8(14-13-7)6-5(3)11-9(10)15-6/h4H,1-3H3,(H2,10,11) |
InChI Key |
SJCWRMGHDJLTJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NO2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioureas under basic conditions.
Coupling of the Oxadiazole and Thiazole Rings: The final step involves the coupling of the oxadiazole and thiazole rings through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as using catalysts or solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield corresponding amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related compounds and to identify potential drug targets.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substituents significantly alter steric, electronic, and solubility profiles. Key analogs include:
Key Observations :
- Tert-butyl vs.
- Phenyl vs. Alkyl Groups : The phenyl-substituted analog () increases aromaticity and lipophilicity, which may enhance binding to hydrophobic targets but reduce aqueous solubility.
- Heterocyclic Substituents : The thiophene-containing analog () introduces sulfur-mediated interactions, which could influence redox properties or metal coordination.
Positional Isomerism and Core Modifications
- 4-Isopropyl vs. 4-Methyl Thiazole : highlights a positional isomer where the isopropyl group is on the thiazole ring instead of the oxadiazole. This drastically changes the molecule’s shape and steric accessibility .
- Thiazole vs. Thiadiazole Cores : Compounds like those in and feature thiadiazole rings instead of thiazole, altering electronic properties and hydrogen-bonding capacity .
Implications for Bioactivity
- Antimicrobial and Antiparasitic Activity : Oxadiazole-thiazole hybrids are explored in malaria drug repositioning studies (e.g., ), where the oxadiazole’s rigidity may enhance target binding .
- DNA Interaction : Docking studies in demonstrate that oxadiazole derivatives can bind DNA with moderate affinity (e.g., ΔG = −6.58 kcal/mol), suggesting a possible mechanism for the target compound .
Biological Activity
5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of 196.22 g/mol. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antitumor Activity
Thiazole derivatives have been extensively studied for their antitumor properties. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
Research has demonstrated that compounds containing thiazole and oxadiazole rings can act as inhibitors of specific enzymes. For example, they may inhibit deubiquitinating enzymes (DUBs), which play critical roles in regulating protein degradation and signaling pathways associated with cancer progression .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Studies : Molecular dynamics simulations have shown that this compound interacts with key proteins involved in apoptosis pathways. It was observed to bind preferentially to Bcl-2 family proteins, which are crucial regulators of apoptosis .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
